Definitive Isomeric Identity: (Z)-Pyrantel vs. Active (E)-Pyrantel Pamoate
Z-Pyrantel Pamoate is the geometrically pure (Z)-isomer of pyrantel, in contrast to the therapeutically active Pyrantel Pamoate API which is defined as the (E)-isomer [1][2]. The isomerism arises from a restricted double bond between the pyrimidine and thiophene rings, leading to distinct spatial arrangements that dictate biological activity [2]. Z-Pyrantel Pamoate is specifically identified and cataloged as an isomeric impurity of the antiparasitic agent Pyrantel Pamoate .
| Evidence Dimension | Geometric Isomer Identity |
|---|---|
| Target Compound Data | Z-Pyrantel Pamoate ((Z)-isomer) |
| Comparator Or Baseline | Pyrantel Pamoate ((E)-isomer) |
| Quantified Difference | Identified as a distinct isomer with different biological activity; designated as an impurity of the active (E)-isomer. |
| Conditions | Structural analysis via SMILES and InChI notation. |
Why This Matters
This stereochemical identity is the sole reason for its procurement: it is a necessary analytical comparator to ensure the isomeric purity of the active pharmaceutical ingredient.
- [1] University of Hertfordshire. (n.d.). Pyrantel embonate. In Veterinary Substances DataBase (VSDB). Isomeric SMILES: CN1CCCN=C1/C=C/C2=CC=CS2... View Source
- [2] University of Hertfordshire. (n.d.). Pyrantel. In Veterinary Substances DataBase (VSDB). Isomeric SMILES: CN1CCCN=C1/C=C/C2=CC=CS2. View Source
